N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine
Description
N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with a chlorophenyl group, a morpholine ring, and a nitrophenyl hydrazone moiety.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-morpholin-4-yl-2-N-[(Z)-(3-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN8O3/c21-15-4-6-16(7-5-15)23-18-24-19(26-20(25-18)28-8-10-32-11-9-28)27-22-13-14-2-1-3-17(12-14)29(30)31/h1-7,12-13H,8-11H2,(H2,23,24,25,26,27)/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYIZNMUNLFACK-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach is to start with the triazine core and introduce the substituents through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-4-(morpholin-4-YL)-1,3,5-triazin-2-amine: Lacks the nitrophenyl hydrazone moiety.
N-(4-Chlorophenyl)-4-(piperidin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the nitrophenyl hydrazone moiety and the morpholine ring in N-(4-Chlorophenyl)-4-(morpholin-4-YL)-6-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]-1,3,5-triazin-2-amine may confer unique chemical and biological properties, such as enhanced binding affinity to specific targets or improved solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
